molecular formula C14H21N3O B5409254 1-(4-Methylphenyl)-3-(1-methylpiperidin-4-yl)urea

1-(4-Methylphenyl)-3-(1-methylpiperidin-4-yl)urea

Cat. No.: B5409254
M. Wt: 247.34 g/mol
InChI Key: SBMPFHOKEDBPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(1-methylpiperidin-4-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-methylphenyl group and a 1-methylpiperidin-4-yl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-(1-methylpiperidin-4-yl)urea typically involves the reaction of 4-methylphenyl isocyanate with 1-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-(1-methylpiperidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)-3-(1-methylpiperidin-4-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-(1-methylpiperidin-4-yl)urea can be compared with other similar compounds, such as:

    2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a urea moiety.

    N-(CYCLOPROPYL)-N’-[(4-METHYLPHENYL)SULPHONYL]-N-(1-METHYLPIPERIDIN-4-YL)UREA: This compound contains a sulphonyl group, which may impart different chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-3-5-12(6-4-11)15-14(18)16-13-7-9-17(2)10-8-13/h3-6,13H,7-10H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMPFHOKEDBPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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